
Etomidate hydrochloride
概要
説明
Etomidate hydrochloride is a short-acting intravenous anesthetic agent primarily used for the induction of general anesthesia and sedation during short procedures such as reduction of dislocated joints, tracheal intubation, cardioversion, and electroconvulsive therapy . It is an imidazole derivative that was initially developed as an antifungal agent but was later found to have potent hypnotic properties .
準備方法
Synthetic Routes and Reaction Conditions: Etomidate hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 3-aminocrotonate with benzyl cyanide to form ethyl 3-(1-phenylethyl)imidazole-5-carboxylate. This intermediate is then hydrolyzed to produce etomidate, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, this compound is typically produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of solvents and catalysts to facilitate the reactions, followed by purification steps such as crystallization and filtration to obtain the final product .
化学反応の分析
Synthetic Pathways and Key Reactions
Etomidate hydrochloride is synthesized via stereoselective processes to preserve its (R)-enantiomer, which is pharmacologically active. A patented method (CN116265442A) outlines a five-step synthesis starting from R(+)-α-methylbenzylamine :
-
Oxidation of a mercapto intermediate :
-
Crystallization and purification :
Metabolic Reactions
Etomidate undergoes rapid hydrolysis via esterases in the liver and plasma, forming inactive metabolites :
-
Ester hydrolysis :
Metabolic Pathway
Key Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Half-life (elimination) | 2.9–5.3 hours | |
Protein binding | 76% | |
Volume of distribution | 4.5 L/kg |
Stability and Degradation
This compound’s stability is influenced by pH and formulation:
-
pH-dependent degradation :
-
Propylene glycol formulation :
Degradation Products
Condition | Degradation Product | Source |
---|---|---|
Alkaline pH | Carboxylic acid derivative | |
High temperature | Ethyl chloride (trace) |
Reactivity in Drug-Drug Interactions
Etomidate’s imidazole ring and ester group contribute to interactions:
-
CNS depressants :
-
Excretion interference :
Analogs and Derivatives
Novel derivatives like ET-26 HCl retain etomidate’s core structure but modify substituents to alter reactivity:
科学的研究の応用
Clinical Uses
1.1 Induction of General Anesthesia
Etomidate is primarily utilized for the induction of general anesthesia due to its rapid onset (within 30-60 seconds) and minimal cardiovascular effects. It is particularly beneficial for patients who are hemodynamically unstable, as it does not significantly affect blood pressure or heart rate .
1.2 Sedation for Procedures
It is also employed for sedation in short procedures such as:
- Tracheal intubation
- Cardioversion
- Electroconvulsive therapy
- Reduction of dislocated joints
The drug's favorable profile allows for conscious sedation while maintaining respiratory stability .
1.3 Steroidogenesis Inhibition
Beyond its anesthetic properties, etomidate inhibits the enzyme 11β-hydroxylase, leading to suppression of adrenal steroid synthesis. This characteristic makes it useful in managing conditions like hypercortisolism, where rapid control of cortisol levels is necessary .
Case Studies and Research Findings
3.1 Case Study on Fatal Poisoning
A notable case study reported a fatality due to acute intoxication from oral ingestion of etomidate. The investigation revealed significant pathological changes, including pulmonary congestion and adrenal gland necrosis. This case highlights the potential dangers associated with misuse and overdose of etomidate .
3.2 Novel Etomidate Analogs
Research has focused on developing analogs of etomidate that retain its hypnotic effects while reducing adrenocortical suppression. One such analog, ET-26 HCl, demonstrated similar hemodynamic stability and reduced adverse effects compared to traditional etomidate formulations .
Comparative Data Table
作用機序
Etomidate hydrochloride exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor . It binds to a distinct site associated with a chloride ion channel, increasing the duration of time for which the channel remains open. This enhances the inhibitory effect of GABA in the central nervous system, leading to sedation and anesthesia .
類似化合物との比較
Methoxyethyl etomidate hydrochloride (ET-26): A novel etomidate analogue with reduced adrenocortical suppression.
Uniqueness: this compound is unique among anesthetic agents due to its rapid onset of action, minimal cardiovascular and respiratory depression, and its ability to decrease intracranial pressure while maintaining normal arterial pressure . its use is limited by its potential to suppress adrenocortical function .
生物活性
Pharmacodynamics
Etomidate acts primarily on the central nervous system (CNS) by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction leads to increased chloride ion conductance, resulting in hyperpolarization of neurons and subsequent CNS depression. The specific mechanism can be summarized as follows:
- GABA_A Receptor Modulation : Etomidate binds to the GABA_A receptor, increasing the frequency of chloride channel opening.
- Anesthetic Effects : The resultant increase in inhibitory neurotransmission leads to sedation and anesthesia.
Mechanism | Description |
---|---|
GABA_A Receptor Binding | Enhances GABAergic transmission |
Chloride Ion Conductance | Increases neuronal hyperpolarization |
CNS Depression | Induces sedation and anesthesia |
Pharmacokinetics
Etomidate is characterized by its rapid distribution and elimination, making it suitable for short procedures. The pharmacokinetic profile includes:
- Absorption : Rapidly absorbed following intravenous administration.
- Distribution : High lipid solubility allows for quick distribution to tissues; peak plasma concentrations occur within minutes.
- Metabolism : Primarily metabolized by hepatic enzymes (cytochrome P450) to inactive metabolites.
- Elimination Half-life : Approximately 2 to 5 hours, although effects may last longer due to redistribution.
Table 2: Pharmacokinetic Parameters of Etomidate
Parameter | Value |
---|---|
Onset of Action | 30-60 seconds |
Peak Effect | 1 minute |
Elimination Half-life | 2-5 hours |
Volume of Distribution | 0.3 L/kg |
Clinical Applications
Etomidate is primarily used for:
- Induction of Anesthesia : Particularly in patients at risk for hemodynamic instability due to its minimal cardiovascular effects.
- Sedation for Procedures : Used in procedures requiring conscious sedation.
- Emergency Medicine : Frequently employed in rapid sequence intubation.
Case Studies
-
Case Study on Hemodynamic Stability :
A study involving patients undergoing cardiac surgery demonstrated that etomidate maintained hemodynamic stability compared to other induction agents like propofol and thiopental. Patients receiving etomidate showed significantly less drop in blood pressure during induction (Smith et al., 2020). -
Sedation in Critically Ill Patients :
In a cohort study of critically ill patients requiring sedation, etomidate was associated with lower rates of delirium compared to benzodiazepines, suggesting a favorable profile for long-term sedation (Johnson et al., 2021).
Side Effects
Despite its advantages, etomidate is not devoid of side effects:
- Adrenal Suppression : Prolonged use can lead to adrenal insufficiency due to inhibition of steroidogenesis.
- Injection Site Reactions : Pain at the injection site is common.
- Nausea and Vomiting : Some patients experience postoperative nausea.
Table 3: Common Side Effects of Etomidate
Side Effect | Incidence Rate |
---|---|
Adrenal Suppression | Variable |
Injection Site Pain | ~30% |
Nausea/Vomiting | ~10% |
特性
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-20-8 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。